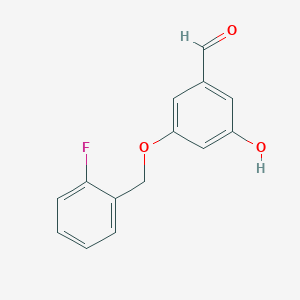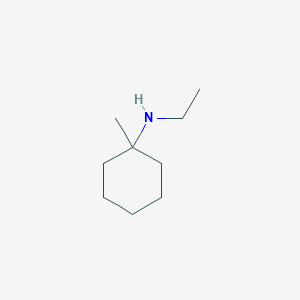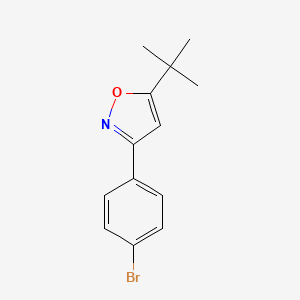![molecular formula C10H12ClNOSi B1467843 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1071540-51-6](/img/structure/B1467843.png)
7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Overview
Description
7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is a chemical compound with the molecular formula C10H12ClNOSi and a molecular weight of 225.75 g/mol . It is a member of the furo[3,2-b]pyridine family, characterized by a fused pyridine and furan ring system. The presence of a chloro group at the 7th position and a trimethylsilyl group at the 2nd position makes this compound unique and of interest in various scientific fields.
Preparation Methods
The synthesis of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and furan derivatives.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Catalysts and Reagents: Common reagents include chlorinating agents and silylating agents. Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine involves its interaction with specific molecular targets. The chloro and trimethylsilyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine can be compared with other similar compounds such as:
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine: This compound has a chloro group at the 6th position instead of the 7th position, leading to different reactivity and properties.
2-(Trimethylsilyl)furo[3,2-b]pyridine: Lacks the chloro group, which significantly alters its chemical behavior and applications.
The unique positioning of the chloro and trimethylsilyl groups in this compound makes it distinct and valuable for specific applications in research and industry.
Properties
IUPAC Name |
(7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOSi/c1-14(2,3)9-6-8-10(13-9)7(11)4-5-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYKFMMCYBPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=NC=CC(=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
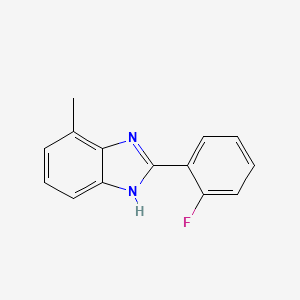

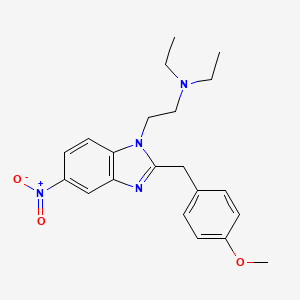
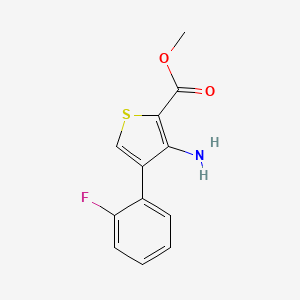

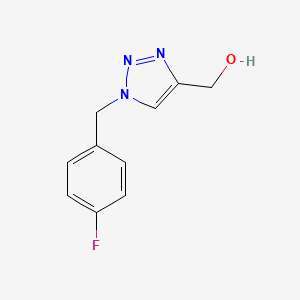
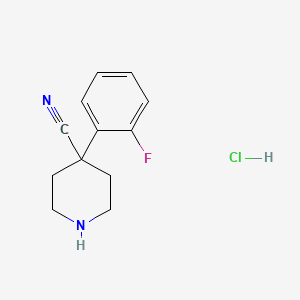
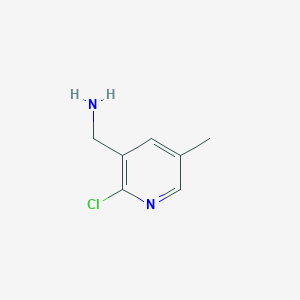
![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)
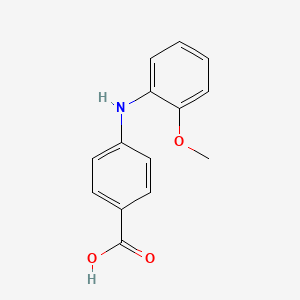
![6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1467778.png)
